molecular formula C9H17N2NaO4 B13566770 Sodium 2-[(2-aminoethyl)[(tert-butoxy)carbonyl]amino]acetate

Sodium 2-[(2-aminoethyl)[(tert-butoxy)carbonyl]amino]acetate

Cat. No.: B13566770
M. Wt: 240.23 g/mol
InChI Key: SGRHIYNMXJUESK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-[(2-aminoethyl)[(tert-butoxy)carbonyl]amino]acetate is a compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The BOC group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-[(2-aminoethyl)[(tert-butoxy)carbonyl]amino]acetate typically involves the protection of an amine with the BOC group. One common method involves the reaction of the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water and tetrahydrofuran (THF), at ambient temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-[(2-aminoethyl)[(tert-butoxy)carbonyl]amino]acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product formed from the deprotection of this compound is the free amine, which can then be used in further synthetic applications .

Mechanism of Action

The mechanism of action for Sodium 2-[(2-aminoethyl)[(tert-butoxy)carbonyl]amino]acetate primarily involves the protection and deprotection of amine groups. The BOC group is added to the amine under basic conditions, forming a carbamate. This protects the amine from unwanted reactions. The BOC group can be removed under acidic conditions, regenerating the free amine .

Properties

Molecular Formula

C9H17N2NaO4

Molecular Weight

240.23 g/mol

IUPAC Name

sodium;2-[2-aminoethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate

InChI

InChI=1S/C9H18N2O4.Na/c1-9(2,3)15-8(14)11(5-4-10)6-7(12)13;/h4-6,10H2,1-3H3,(H,12,13);/q;+1/p-1

InChI Key

SGRHIYNMXJUESK-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N(CCN)CC(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.